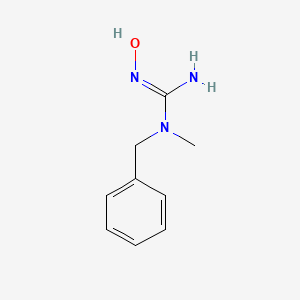
Thiomorpholine-4-carbonyl chloride 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is a specialized chemical compound identified by the CAS number 1517820-84-6. This compound is characterized by its unique structure, which includes a thiomorpholine ring with a carbonyl chloride functional group. It is a highly valuable reagent in various fields of research and industry due to its reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride typically involves the reaction of thiomorpholine with phosgene or other chlorinating agents under controlled conditions. The process requires careful handling due to the reactivity of phosgene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form stable bonds with various substrates. This reactivity is exploited in synthetic chemistry to create complex molecules with specific properties .
Comparison with Similar Compounds
Thiomorpholine: A related compound with a similar ring structure but lacking the carbonyl chloride group.
Morpholine: Another similar compound, differing by the presence of an oxygen atom instead of sulfur in the ring.
Oxazole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen and oxygen atoms.
Uniqueness: 1-Oxo-1lambda4-thiomorpholine-4-carbonylchloride is unique due to its specific functional group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in synthetic applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C5H8ClNO2S |
|---|---|
Molecular Weight |
181.64 g/mol |
IUPAC Name |
1-oxo-1,4-thiazinane-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2 |
InChI Key |
KAOIQRGUSHTRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(cyclopropyl)methyl]-4-methylphenol](/img/structure/B13269096.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![Tert-butyl[(3,4-dibromophenyl)methyl]amine](/img/structure/B13269106.png)

![Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13269117.png)
![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)
![2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)


amine](/img/structure/B13269146.png)
![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)



